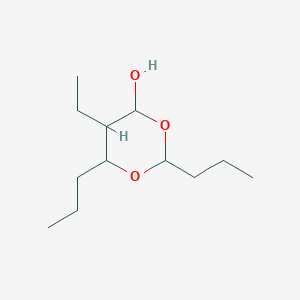

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol

Description

5-Ethyl-2,6-dipropyl-1,3-dioxan-4-ol is a substituted 1,3-dioxane derivative characterized by a six-membered oxygen-containing ring with hydroxyl (-OH), ethyl (C₂H₅), and two propyl (C₃H₇) substituents. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry and materials science, particularly in designing bioactive molecules or polymers .

Properties

CAS No. |

16889-19-3 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol |

InChI |

InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3 |

InChI Key |

OHFLMXOCEVFBCA-UHFFFAOYSA-N |

SMILES |

CCCC1C(C(OC(O1)CCC)O)CC |

Canonical SMILES |

CCCC1C(C(OC(O1)CCC)O)CC |

Other CAS No. |

16889-19-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol typically involves the condensation of appropriate aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. The choice of raw materials and catalysts can also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as alkyl halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted dioxane derivatives

Scientific Research Applications

5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential as a stabilizing agent for biological molecules.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s dioxane ring structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The pathways involved may include the stabilization of reactive intermediates and the facilitation of specific chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Ring Systems

Compound III (HEPT/DKA Hybrid) (Figure 2 in ):

This dual RT/IN inhibitor features a pyrimidine-dione core substituted with ethyl and dimethylbenzyl groups. Unlike 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol, its oxygen atoms are part of a dioxo-pyrimidine ring rather than a 1,3-dioxane. The ethyl group in both compounds may enhance lipophilicity, but the hydroxyl group in the dioxane derivative could improve aqueous solubility compared to the aromatic substituents in Compound III .3,6-Dipropyl-1,2-xylylene (13) ():

A benzene derivative with dipropyl substituents. While both compounds share propyl groups, the aromatic xylylene core lacks the oxygen atoms and hydroxyl functionality of 1,3-dioxan-4-ol. This difference likely results in higher thermal stability for the xylylene compound but reduced polarity compared to the dioxane derivative .

Physicochemical Properties

A comparison of key properties inferred from analogs:

*Estimated based on similar dioxanes; †Estimated from structure in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.